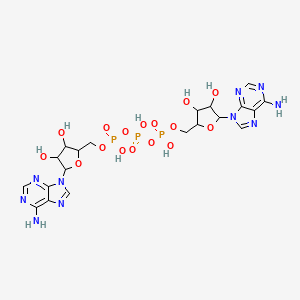

ApppA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Adenosine 5’,5’‘’-P1,P3-triphosphate (ApppA) is a diadenosine polyphosphate compound. It is a member of the adenylylated nucleotides family, which are synthesized as a consequence of oxidative stress. These compounds are found in both prokaryotic and eukaryotic cells and are believed to act as intracellular signaling molecules, stimulating cell proliferation and other cellular responses .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: ApppA is synthesized by aminoacyl-tRNA synthetases. The synthesis involves the formation of aminoacyladenylate from a first molecule of magnesium adenosine triphosphate (MgATP). A second adenosine triphosphate (ATP) molecule then adds as a substrate, leading to the synthesis of adenosine 5’,5’‘’-P1,P3-triphosphate from adenylate and the second ATP . The reaction is rate-determining in catalysis, with the presence of magnesium ions being essential for the reaction .

Industrial Production Methods: Industrial production of this compound is not well-documented, but it can be inferred that large-scale synthesis would involve optimizing the enzymatic reactions using aminoacyl-tRNA synthetases. This would likely require controlled conditions to ensure high yield and purity, including the use of specific substrates, cofactors, and reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions: ApppA undergoes various types of reactions, including hydrolysis and oxidation. It is hydrolyzed by specific enzymes such as diadenosine 5’,5’‘’-P1,P3-triphosphatase, which breaks it down into adenosine diphosphate (ADP) and adenosine monophosphate (AMP) .

Common Reagents and Conditions: The hydrolysis of this compound typically requires the presence of magnesium ions and specific enzymes. Oxidative stress conditions can also lead to the synthesis and subsequent reactions of this compound .

Major Products Formed: The major products formed from the hydrolysis of this compound are adenosine diphosphate (ADP) and adenosine monophosphate (AMP) .

Applications De Recherche Scientifique

Animal Studies

- Canine Trials :

- Rat Meniscal Tear Studies :

Human Clinical Trials

- Phase 1 and Phase 2 Trials :

- Phase 1 trials indicated that this compound was well tolerated with no significant safety concerns.

- Phase 2a trials assessed efficacy in patients with varying degrees of OA. Although the primary endpoint was not achieved for all patients, post hoc analyses revealed that patients with more severe disease experienced significant pain relief compared to placebo .

Efficacy in Osteoarthritis Management

- A notable study highlighted that this compound reduced inflammation markers such as TNFα and IL-8 in human chondrocytes stimulated with pro-inflammatory agents . This suggests that this compound not only alleviates symptoms but may also address underlying disease mechanisms.

Quality of Life Improvements

- Anecdotal reports from refractory human subjects indicated reduced pain and improved quality of life without adverse events during treatment with this compound . These findings support further exploration into its use as a long-term therapeutic option.

Summary of Research Applications

| Application Area | Description | Evidence Level |

|---|---|---|

| Pain Relief | Significant pain reduction in canine and rat models of osteoarthritis | Strong |

| Chondroprotection | Preservation of cartilage integrity in animal studies | Strong |

| Anti-inflammatory Effects | Downregulation of inflammatory cytokines in human cells | Moderate |

| Clinical Safety | Well-tolerated in human trials with no significant safety signals | Strong |

| Quality of Life | Anecdotal improvements reported by patients | Moderate |

Mécanisme D'action

ApppA exerts its effects by acting as an intracellular signaling molecule. It is synthesized in response to oxidative stress and other metabolic stresses, and it is believed to stimulate cell proliferation and other cellular responses . The synthesis of this compound involves aminoacyl-tRNA synthetases, which catalyze the formation of the compound from ATP molecules . The presence of magnesium ions is essential for the catalytic reaction .

Comparaison Avec Des Composés Similaires

ApppA is similar to other adenylylated nucleotides such as adenosine 5’,5’‘’-P1,P4-tetraphosphate (AppppA) and adenosine 5’,5’‘’-P1,P3-triphosphate (ApppGpp). These compounds are also synthesized in response to oxidative stress and act as signaling molecules . this compound is unique in its specific role in stimulating cell proliferation and its distinct enzymatic synthesis pathway .

List of Similar Compounds:- Adenosine 5’,5’‘’-P1,P4-tetraphosphate (AppppA)

- Adenosine 5’,5’‘’-P1,P3-triphosphate (ApppGpp)

- Adenosine 5’,5’‘’-P1,P4-tetraphosphate (AppppG)

Propriétés

IUPAC Name |

bis[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N10O16P3/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(43-19)1-41-47(35,36)45-49(39,40)46-48(37,38)42-2-8-12(32)14(34)20(44-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H2,21,23,25)(H2,22,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCICUPZZLIQAPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N10O16P3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274294 |

Source

|

| Record name | AC1L1AGT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

756.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158700-26-6 |

Source

|

| Record name | AC1L1AGT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.